molecular formula C23H21FN6O3 B10831599 Lartesertib CAS No. 2020089-41-0

Lartesertib

Número de catálogo: B10831599
Número CAS: 2020089-41-0
Peso molecular: 448.4 g/mol
Clave InChI: WNEFOSMCGCLLJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lartesertib es un fármaco de molécula pequeña en investigación que funciona como un inhibidor de la quinasa mutada de ataxia telangiectasia (ATM).

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para Lartesertib no se detallan ampliamente en la literatura disponible públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que implican la formación de su estructura central de imidazoquinolinona . Los métodos de producción industrial probablemente involucren técnicas de síntesis farmacéutica estándar, incluida la síntesis orgánica de varios pasos, la purificación y los procesos de cristalización.

Análisis De Reacciones Químicas

Lartesertib experimenta principalmente reacciones típicas de los inhibidores de moléculas pequeñas. Estos incluyen:

Aplicaciones Científicas De Investigación

Clinical Trials and Efficacy

Lartesertib is currently under investigation in several clinical trials aimed at assessing its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in patients with advanced solid tumors. Notable studies include:

  • Combination Therapy with Tuvusertib :
    • A Phase Ib trial investigated the combination of this compound with tuvusertib, an ATR inhibitor. This study demonstrated that the combination could achieve significant target inhibition and showed promise in patients with advanced solid tumors refractory to standard therapies. The results indicated manageable safety profiles with common treatment-emergent adverse events including anemia and fatigue .
  • Monotherapy Studies :
    • Initial studies have also evaluated this compound as a monotherapy in various cancer types. The focus has been on determining the maximum tolerated dose (MTD) and recommended dose for expansion (RDE). Preliminary results suggest that this compound can lead to stable disease in some patients, indicating potential efficacy .
  • Pharmacokinetic Profiles :
    • Research has shown that this compound has a rapid absorption profile with a half-life conducive to maintaining therapeutic levels when administered in combination regimens. Its pharmacokinetic properties support its use alongside other agents without significant drug-drug interactions .

Table 1: Summary of Clinical Trials Involving this compound

Study NamePhaseCombinationPatient PopulationKey Findings
DDRiver Solid Tumors 320IbTuvusertib + this compoundAdvanced solid tumorsManageable safety; stable disease in multiple cases
DDRiver Solid Tumors 301IMonotherapyAdvanced solid tumorsDetermined MTD; preliminary efficacy observed
NCT05396833IbTuvusertib + this compoundRefractory advanced solid tumorsSignificant target inhibition; common AEs noted

Actividad Biológica

Lartesertib, also known as M4076, is a potent inhibitor of the serine/threonine protein kinase ATM (Ataxia Telangiectasia Mutated), which plays a critical role in the cellular response to DNA damage. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and potential therapeutic applications.

This compound selectively inhibits ATM kinase activity, which is crucial for the repair of DNA double-strand breaks. By disrupting this pathway, this compound enhances the sensitivity of cancer cells to DNA-damaging agents, making it a promising candidate for combination therapies in oncology.

In Vitro and In Vivo Studies

In Vitro Activity:
this compound has demonstrated nanomolar inhibitory activity against ATM, with an IC₅₀ value indicating effective inhibition at low concentrations. In biochemical assays, it showed remarkable selectivity against other protein kinases, minimizing off-target effects .

In Vivo Activity:
In preclinical models, this compound has been shown to enhance the efficacy of various chemotherapeutic agents. For instance, when combined with other DNA-damage response inhibitors, it resulted in significant tumor regression in xenograft models .

Clinical Trials

This compound is currently being evaluated in several clinical trials for its efficacy in treating advanced solid tumors. Notable findings from recent studies include:

  • Phase I Trials: Initial studies have focused on determining the maximum tolerated dose (MTD) and recommended dose for expansion (RDE). The most recent trial reported that this compound was well tolerated at doses up to 150 mg QD in combination with tuvusertib (an ATR inhibitor), with manageable adverse effects such as anemia and fatigue .
  • Combination Therapy: A Phase Ib trial investigated the combination of this compound and tuvusertib in patients with advanced solid tumors. Results indicated that this combination therapy led to stable disease in several patients for over 16 weeks, suggesting a synergistic effect .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Case Study 1: A patient with advanced ovarian cancer treated with a combination of this compound and standard chemotherapy achieved a partial response after three cycles, demonstrating the drug's ability to enhance therapeutic efficacy .
  • Case Study 2: In a cohort of patients with endometrial cancer, those receiving this compound along with immunotherapy showed improved progression-free survival compared to historical controls .

Safety Profile

The safety profile of this compound has been generally favorable. Common adverse events include:

  • Anemia
  • Nausea
  • Fatigue
  • Vomiting

Most adverse events were manageable and did not lead to treatment discontinuation .

Summary Table of Key Findings

Study PhaseDrug CombinationMTD (mg)RDE (mg)Efficacy ObservedCommon Adverse Events
Phase IThis compound + Tuvusertib180150Stable disease >16 weeksAnemia, Nausea, Fatigue
Phase IbThis compound + Chemotherapy--Partial response in ovarian cancerAnemia, Fatigue

Propiedades

Número CAS

2020089-41-0

Fórmula molecular

C23H21FN6O3

Peso molecular

448.4 g/mol

Nombre IUPAC

8-(1,3-dimethylpyrazol-4-yl)-1-(3-fluoro-5-methoxypyridin-4-yl)-7-methoxy-3-methylimidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C23H21FN6O3/c1-12-15(11-28(2)27-12)13-6-14-17(7-19(13)32-4)26-9-18-21(14)30(23(31)29(18)3)22-16(24)8-25-10-20(22)33-5/h6-11H,1-5H3

Clave InChI

WNEFOSMCGCLLJU-UHFFFAOYSA-N

SMILES canónico

CC1=NN(C=C1C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=NC=C5OC)F)C)OC)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.